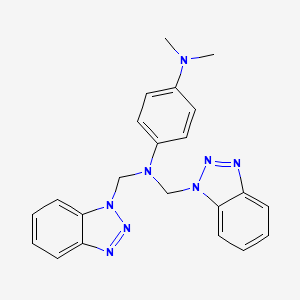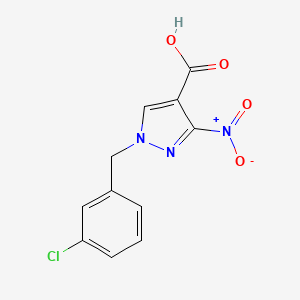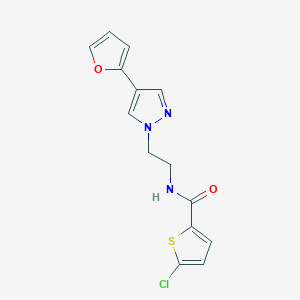
N1,N1-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-N4,N4-dimethylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1,N1-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-N4,N4-dimethylbenzene-1,4-diamine, also known as BTA-1, is a highly efficient and selective radical scavenger that has been widely used in various scientific research applications. BTA-1 is a benzotriazole derivative that exhibits excellent antioxidant properties due to its ability to scavenge free radicals and inhibit lipid peroxidation.
Scientific Research Applications
Antibacterial Activities
- Research has demonstrated that compounds related to N1,N1-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-N4,N4-dimethylbenzene-1,4-diamine exhibit promising antibacterial activity. For example, certain synthesized heterocyclic Schiff bases show superior antibacterial activity against Staphylococcus aureus and Escherichia coli compared to standard drugs like Streptomycin. These compounds also interact with key antibacterial and anticancer proteins, highlighting their potential in medical research and therapy applications (A. P., 2019).
Photophysical Properties
- Certain derivatives have been used to create luminescent heteroleptic, unsaturated double-hetero-stranded, rhenium(I)-based helicate and mesocate. These compounds exhibit dual emissions in both solution and solid state, indicating potential use in photophysical studies and material science applications (B. Shankar et al., 2014).
Corrosion Inhibition
- Derivatives have been studied for their potential as corrosion inhibitors. A theoretical study using density functional theory (DFT) has shown that bipyrazolic-type organic compounds related to this chemical exhibit different inhibition efficiencies, making them relevant for materials science and engineering applications (Hengliang Wang et al., 2006).
Conducting Polymers
- Research has focused on the synthesis and characterization of conducting copolymers using thiophene derivatives. This area of study is significant for developing new materials with unique electrical properties, potentially useful in electronics and nanotechnology (E. Turac et al., 2014).
Liquid Crystalline Properties
- Certain benzimidazol-8-hydroxyquinoline complexes exhibit liquid crystalline properties. These properties are significant in the context of material science, particularly for the development of new types of liquid crystals (T. Al-Noor et al., 2017).
Energetic Compounds Synthesis
- Derivatives have been synthesized for use as energetic compounds. Their characterization through various spectroscopic methods suggests potential applications in materials science, particularly in the development of new types of energetic materials (J. Heppekausen et al., 2009).
Metal-Organic Frameworks
- The compound has been used in the synthesis of novel hybrid metal complexes, which have implications in the field of crystal engineering and could have potential applications in catalysis and materials science (X. Duan et al., 2007).
OLED Applications
- New host materials synthesized using derivatives of this compound have shown promise in the development of yellow phosphorescent organic light-emitting diodes (OLEDs). This research is relevant for advancements in display technology and photonics (Song Zhang et al., 2015).
properties
IUPAC Name |
4-N,4-N-bis(benzotriazol-1-ylmethyl)-1-N,1-N-dimethylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N8/c1-27(2)17-11-13-18(14-12-17)28(15-29-21-9-5-3-7-19(21)23-25-29)16-30-22-10-6-4-8-20(22)24-26-30/h3-14H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGGXSXWNKFTLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N(CN2C3=CC=CC=C3N=N2)CN4C5=CC=CC=C5N=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B3004538.png)
![5-(isopropylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3004541.png)


![4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol](/img/structure/B3004545.png)
![2-ethyl-6-(4-methoxybenzyl)-5-((4-methylbenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3004546.png)

![2-phenyl-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B3004548.png)
![ethyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B3004550.png)
![N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide](/img/structure/B3004552.png)
